molecular formula C21H17F3N4O2 B11268086 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11268086
M. Wt: 414.4 g/mol
InChI Key: LFCAITFVRXAZAR-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure incorporating an indole ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products

    Oxidation: Oxidized derivatives of the indole ring

    Reduction: Reduced derivatives of the oxadiazole ring

    Substitution: Halogenated or nitrated derivatives of the indole ring

Mechanism of Action

The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and oxadiazole moieties. These interactions may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the indole and oxadiazole rings with a trifluoromethyl-substituted phenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)16-11-28(17-9-4-3-8-15(16)17)12-18(29)25-14-7-5-6-13(10-14)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)

InChI Key

LFCAITFVRXAZAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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